2-FURANPROPANOL, alpha-METHYL-

Description

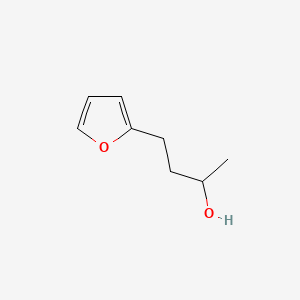

2-Furanpropanol, alpha-Methyl- (CAS RN 6963-39-9), systematically named 4-(2-Furyl)butan-2-ol, is a furan-derived secondary alcohol with the molecular formula C₈H₁₂O₂ and an average molecular mass of 140.182 g/mol . Its structure comprises a furan ring substituted at the 2-position with a butan-2-ol chain, featuring a methyl group at the alpha position relative to the hydroxyl group. This structural configuration confers unique steric and electronic properties, distinguishing it from simpler furan alcohols. The compound is utilized in synthetic organic chemistry, particularly as an intermediate for heterocyclic derivatives, though specific applications are less documented in the provided evidence .

Properties

CAS No. |

6963-39-9 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-(furan-2-yl)butan-2-ol |

InChI |

InChI=1S/C8H12O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,4-5H2,1H3 |

InChI Key |

WJKRHTCMSSXHNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CO1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(furan-2-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(furan-2-yl)butan-2-one using sodium borohydride. This reduction process typically occurs in an alcohol solvent, such as methanol or ethanol, under mild conditions .

Industrial Production Methods

In industrial settings, the production of 4-(furan-2-yl)butan-2-ol may involve more scalable methods, such as catalytic hydrogenation of 4-(furan-2-yl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 4-(furan-2-yl)butan-2-one.

Reduction: The compound can be further reduced to form 4-(furan-2-yl)butane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide

Major Products

Oxidation: 4-(furan-2-yl)butan-2-one

Reduction: 4-(furan-2-yl)butane

Substitution: 4-(furan-2-yl)butyl halides

Scientific Research Applications

4-(furan-2-yl)butan-2-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex furan derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of resins, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in various biochemical pathways, influencing the compound’s activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table compares 2-Furanpropanol, alpha-Methyl- with structurally related furan alcohols and derivatives, highlighting key differences in molecular features and inferred reactivity:

Key Observations:

Steric Effects: The alpha-methyl group in 2-Furanpropanol, alpha-Methyl- introduces steric hindrance, likely reducing its reactivity in reactions requiring nucleophilic attack at the beta carbon (e.g., esterification or oxidation) compared to 3-(Furan-2-yl)propan-1-ol, which lacks steric bulk .

Functional Group Reactivity : Furfuryl propionate exemplifies how esterification modifies physicochemical behavior—its ester group renders it less polar than alcohol analogues, affecting volatility and hydrolysis stability .

Reactivity:

- Acid-Catalyzed Transformations: indicates that furan alcohols with aryl groups can cyclize to benzofuran derivatives under acidic conditions. However, 2-Furanpropanol, alpha-Methyl- may resist such cyclization due to steric constraints from the methyl group .

- Oxidation Susceptibility : Primary alcohols like 3-(Furan-2-yl)propan-1-ol are more readily oxidized to carboxylic acids or ketones than secondary alcohols, which require stronger oxidizing agents .

Physicochemical Property Evaluation

Solubility and Polarity:

- 2-Furanpropanol, alpha-Methyl-: Moderate polarity due to the hydroxyl and furan groups; soluble in polar aprotic solvents (e.g., DMSO) and partially miscible in water .

- Furfuryl propionate : Lower solubility in water compared to alcohol analogues, typical of ester derivatives .

Thermal Stability:

- The methyl and aryl substituents in 2-Furanpropanol, alpha-Methyl- and 5-[Hydroxy(3-phenoxyphenyl)methyl]-2-Furanpropanol may enhance thermal stability compared to simpler furan alcohols, though experimental data are lacking .

Biological Activity

2-FURANPROPANOL, alpha-METHYL- is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

2-FURANPROPANOL, alpha-METHYL- is characterized by its furan ring structure combined with a propanol group. The molecular formula is CHO, and it possesses unique properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various thiazolopyridine derivatives, including those related to furan compounds. The most active derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . This suggests that modifications to the furan structure can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound 3g | 0.21 | Pseudomonas aeruginosa |

| Compound 3g | 0.83 | Candida albicans |

| Compound 3f | - | Various Gram-positive bacteria |

Cytotoxicity Studies

In cytotoxicity assessments using human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3), it was found that certain furan derivatives exhibited low toxicity levels, indicating their potential for therapeutic applications without significant adverse effects .

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 3f | >100 | HaCat |

| Compound 3g | >100 | BALB/c 3T3 |

The mechanism by which alpha-methyl furan derivatives exert their biological effects is primarily through molecular interactions with bacterial enzymes. Molecular docking studies revealed that these compounds can bind effectively to targets such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and replication . The binding energies indicated favorable interactions, suggesting a strong potential for developing new antimicrobial agents based on this scaffold.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various furan derivatives against clinical strains of bacteria. The results demonstrated that modifications to the furan structure significantly enhanced the compounds' activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of furan derivatives, researchers found that while some compounds were effective against microbial pathogens, they also maintained low toxicity profiles in human cell lines, making them suitable candidates for further development in pharmaceuticals .

Q & A

Q. What are the established synthetic routes for alpha-Methyl-2-Furanpropanol?

Alpha-Methyl-2-Furanpropanol can be synthesized via Grignard reactions or alkylation of furan derivatives . For example:

- Grignard approach : Reacting furfural derivatives (e.g., 2-furoic acid esters) with methylmagnesium bromide yields alpha-methyl-substituted furan alcohols. Reaction conditions (e.g., solvent, temperature) significantly influence stereoselectivity and yield .

- Alkylation : Catalytic hydrogenation of furfuryl acetone derivatives (e.g., using Pd/C) under controlled pressure (1–3 atm) produces alpha-methyl analogs. Yields typically range from 60–85%, depending on catalyst loading and solvent polarity .

Q. Which spectroscopic techniques are most reliable for characterizing alpha-Methyl-2-Furanpropanol?

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments at m/z 98 (base peak for furanmethanol backbone) and m/z 113 (methyl-substituted fragment). Compare with NIST reference spectra for furan derivatives .

- NMR : H NMR shows characteristic signals: δ 2.1–2.3 ppm (methyl group), δ 4.5–4.7 ppm (hydroxymethyl), and δ 6.2–7.4 ppm (furan ring protons). C NMR confirms substitution patterns at C2 and C5 positions .

- IR : Strong O–H stretch (~3300 cm) and furan ring vibrations (1600–1500 cm^{-1) .

Q. How should researchers purify alpha-Methyl-2-Furanpropanol to >95% purity?

- Distillation : Boiling points for related furanmethanol derivatives range from 160–185°C under reduced pressure (15–20 mmHg). Use fractional distillation with inert packing to minimize thermal decomposition .

- Recrystallization : Solvent systems like ethyl acetate/hexane (1:3 v/v) yield crystalline products. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in reported solubility data for alpha-Methyl-2-Furanpropanol be resolved?

Discrepancies arise from varying experimental conditions (e.g., temperature, solvent grade). For example:

- Water solubility : CRC Handbook reports "slight solubility" (<1 g/L at 25°C), while NIST data notes higher solubility in ethanol (>50 g/L). Validate via shake-flask method with UV-Vis quantification (λ = 270 nm) .

- Polar aprotic solvents : DMSO solubility (~200 g/L) is critical for polymerization studies. Pre-dry solvents with molecular sieves to avoid hydration artifacts .

Q. What challenges exist in polymerizing alpha-Methyl-2-Furanpropanol, and how can they be mitigated?

- Side reactions : Acid-catalyzed polymerization (e.g., using p-toluenesulfonic acid) may lead to cross-linking. Optimize catalyst concentration (0.5–1.0 wt%) and reaction time (<6 hrs) to control molecular weight (target = 2,000–5,000 Da) .

- Thermal stability : TGA shows decomposition onset at ~200°C. Use inert atmospheres (N or Ar) during melt polymerization to prevent oxidative degradation .

Q. How can GC-MS methods be optimized to quantify trace impurities in alpha-Methyl-2-Furanpropanol?

- Column selection : DB-5MS (30 m × 0.25 mm) with 0.25 μm film thickness resolves furan derivatives (retention time = 8–12 min).

- Detection limits : Calibrate with internal standards (e.g., 2-methylfuran) to achieve LOQ < 0.1 ppm. Monitor for common impurities like unreacted furfural (RT = 6.5 min) .

Methodological Notes

- Contradiction Analysis : Cross-validate solubility and reactivity data using multiple sources (e.g., NIST vs. CRC) and replicate experiments under standardized conditions.

- Safety : Poly(furfuryl alcohol) derivatives require handling in fume hoods due to volatile monomer release during polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.